(S)-lipoic acid

Description

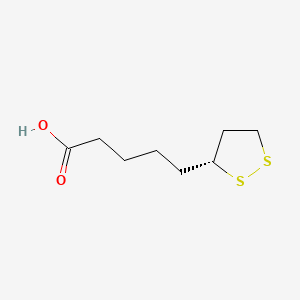

Structure

3D Structure

Properties

IUPAC Name |

5-[(3S)-dithiolan-3-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBQKNBQESQNJD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSS[C@H]1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904735 | |

| Record name | (S)-Lipoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Lipoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.24e-01 g/L | |

| Record name | (S)-Lipoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1077-27-6 | |

| Record name | (S)-Thioctic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Lipoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Lipoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-alpha-Lipoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCTIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2Y905FQ57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-Lipoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Stereoselective Synthesis via Diastereomeric Salt Formation

The stereoselective synthesis of R(+)-α-lipoic acid involves resolving racemic 6,8-dihalooctanoic acid using optically active bases. In the method described by US6864374B2, S(−)-α-methylbenzylamine reacts with racemic 6,8-dichlorooctanoic acid to form diastereomeric salts. Fractional crystallization isolates the R(+)-6,8-dichlorooctanoic acid-S(−)-α-methylbenzylamine salt, which is subsequently acidolyzed to yield the enantiomerically pure intermediate. This process achieves >98% enantiomeric excess (ee) with a crystallization yield of 68–72%.

The purified R(+)-6,8-dichlorooctanoic acid undergoes esterification (e.g., methyl or ethyl ester formation) followed by phase transfer catalysis. Alkali disulfide (Na₂S₂) in aqueous solution reacts with the esterified intermediate in the presence of quaternary ammonium catalysts, such as tetrabutylammonium bromide, at 50–55°C. Final hydrolysis of the lipoic acid ester produces R(+)-α-lipoic acid with an overall yield of 58–63%.

Table 1: Key Parameters in Stereoselective Synthesis

| Parameter | Value/Range |

|---|---|

| Crystallization yield | 68–72% |

| Phase transfer temperature | 50–55°C |

| Overall yield | 58–63% |

| Enantiomeric excess | >98% |

Surfactant-Assisted Hydrolysis of Lipoic Acid Esters

CN102558142A discloses a hydrolysis method using anionic surfactants as catalysts. Sodium dodecyl sulfate (SDS) or calcium dodecylbenzenesulfonate accelerates the alkaline hydrolysis of lipoic acid ethyl ester. For example, 0.14 g SDS (0.0005 mol) catalyzes the reaction of 24.8 g ethyl ester (0.1 mol) with 10% NaOH at 50°C for 8 hours, yielding 71% crude lipoic acid (97.1% purity). The surfactant reduces interfacial tension, enhancing contact between the aqueous base and organic ester phase.

Table 2: Surfactant-Catalyzed Hydrolysis Performance

| Surfactant | Yield (%) | Purity (%) |

|---|---|---|

| Ammonium lauryl sulfate | 71 | 97.1 |

| Calcium dodecylbenzenesulfonate | 85 | 97.5 |

Multi-Step Organic Synthesis via Halogenation and Cyclization

CN113754630A outlines a 9-step synthesis starting from N-(4-bromobutyl)phthalimide. Key steps include:

- Zinc-mediated coupling : Formation of a zinc bromide intermediate with 3-{[2-(trimethylsilyl)ethoxy]methoxy}propionyl chloride.

- Hydrazinolysis : Cleavage of phthalimide protecting groups.

- Iodination : Reaction with 2,4,6-triphenylpyran iodide.

- Oxidation and sulfhydrylation : Introduction of thiol groups using thiourea.

- Oxidative cyclization : O₂/FeCl₃ or I₂/KI-mediated formation of the dithiolane ring.

This route achieves an overall yield of 42–48% but requires stringent temperature control (35–120°C across steps) and expensive palladium catalysts.

Biosynthetic Pathways of Lipoic Acid

Biosynthesis of lipoic acid occurs naturally in prokaryotes and eukaryotes, with recent studies revealing novel bacterial pathways and evolutionary insights.

Mitochondrial Lipoate Assembly in Eukaryotes

In human mitochondria, lipoate synthesis involves:

- Octanoyl-ACP production : Mitochondrial fatty acid synthesis (FAS II) generates octanoyl-acyl carrier protein (ACP).

- Octanoyl transfer : Lipoyl(octanoyl) transferase 2 (LIPT2) transfers octanoate to glycine cleavage H-protein.

- Sulfur insertion : Lipoic acid synthetase (LIAS), an iron-sulfur cluster enzyme, inserts two sulfur atoms at C6 and C8 positions.

- Lipoate transfer : Lipoyltransferase 1 (LIPT1) attaches lipoate to 2-oxoacid dehydrogenases.

LIAS mutations cause combined deficiencies in glycine cleavage and energy metabolism, manifesting as neonatal encephalopathy and cardiomyopathy.

Novel Bacterial sLpl(AB)–LipS1/S2 Pathway

Tanabe et al. (2023) identified a bacterial pathway involving:

- sLpl(AB) ligase : Attaches octanoate/lipoate to apo-proteins.

- LipS1/S2 : Radical SAM proteins inserting sulfur atoms.

This pathway operates in Thermus thermophilus and Deinococcus radiodurans, with LipS1/S2 showing 34% sequence similarity to archaeal homologs. The system enables de novo lipoate synthesis without scavenging from the environment, representing an evolutionary bridge between archaeal and bacterial systems.

Table 3: Comparison of Biosynthetic Pathways

| Feature | Mitochondrial | Bacterial sLpl(AB)–LipS1/S2 |

|---|---|---|

| Key enzymes | LIAS, LIPT1 | sLpl(AB), LipS1/S2 |

| Sulfur source | Cysteine | Cysteine (predicted) |

| Evolutionary origin | α-Proteobacterial | Archaeal-derived |

| Required cofactors | Fe-S clusters | Fe-S clusters, SAM |

Comparative Analysis of Preparation Methods

Yield and Scalability

Environmental and Economic Considerations

Chemical Reactions Analysis

Types of Reactions: Lipoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Substitution: Substitution reactions often involve the replacement of the sulfur atoms in the dithiolane ring with other functional groups.

Major Products: The major products formed from these reactions include lipoamide, dihydrolipoic acid, and various substituted derivatives .

Scientific Research Applications

Diabetes Management

Mechanisms and Efficacy

Lipoic acid has been extensively studied for its potential benefits in managing diabetes and its complications. It enhances insulin sensitivity and promotes glucose uptake in muscle tissues, making it beneficial for both insulin-resistant and insulin-sensitive individuals. Research indicates that lipoic acid can stimulate the translocation of glucose transporters to the cell membrane and enhance the phosphorylation of insulin receptor substrates, which are critical for effective glucose metabolism .

Clinical Studies

- A clinical trial involving 31 participants demonstrated that daily supplementation with 600 mg of lipoic acid over 24 weeks resulted in significant weight loss and fat reduction, particularly among women and those with higher initial body weights .

- Another study highlighted its effectiveness in alleviating symptoms of diabetic neuropathy by improving microcirculation and reducing oxidative stress in patients .

Cardiovascular Health

Protective Effects

Lipoic acid exhibits cardioprotective properties by modulating oxidative stress and improving endothelial function. It has been shown to reduce blood pressure and improve lipid profiles in various animal models .

Preclinical Findings

- In rodent models, lipoic acid administration has been linked to decreased oxidative damage in cardiac tissues and improved heart function following ischemic events .

- Its antioxidant properties help mitigate the effects of hyperglycemia-induced vascular complications, making it a candidate for adjunct therapy in cardiovascular diseases associated with diabetes .

Cancer Therapy

Antitumor Properties

Emerging evidence suggests that lipoic acid may have anticancer effects by inhibiting tumor cell proliferation and enhancing apoptosis in cancerous cells. It appears to interfere with the metabolic pathways that cancer cells exploit for growth, particularly through the modulation of pyruvate dehydrogenase activity .

Research Insights

- Preclinical studies have demonstrated that lipoic acid can inhibit aerobic glycolysis (the Warburg effect) in cancer cells, potentially leading to reduced tumor growth .

- Clinical observations indicate that lipoic acid supplementation may improve the quality of life for cancer patients by reducing oxidative stress and inflammation during treatment .

Neuroprotection

Cognitive Benefits

Lipoic acid has shown promise in protecting against neurodegenerative diseases due to its ability to cross the blood-brain barrier and exert antioxidant effects within the central nervous system. It enhances cognitive function by improving neuronal insulin signaling and reducing oxidative stress .

Experimental Evidence

- Studies using high-fat diet-induced models have found that lipoic acid treatment preserved synaptic plasticity and improved cognitive function by enhancing glucose metabolism in the brain .

- Research indicates that lipoic acid can mitigate age-related cognitive decline by modulating redox status and promoting neuronal health through various signaling pathways .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Diabetes Management | Enhances insulin sensitivity; promotes glucose uptake | Significant weight loss; improved neuropathy symptoms |

| Cardiovascular Health | Reduces oxidative stress; improves endothelial function | Decreased blood pressure; improved lipid profiles |

| Cancer Therapy | Inhibits tumor growth; enhances apoptosis | Reduced tumor proliferation; improved quality of life for patients |

| Neuroprotection | Protects neurons; improves cognitive function | Preserved synaptic plasticity; enhanced glucose metabolism |

Mechanism of Action

Lipoic acid exerts its effects primarily through its antioxidant properties. It acts as a cofactor for mitochondrial enzyme complexes, facilitating the oxidative decarboxylation of keto acids . Lipoic acid also enhances the activity of other antioxidants, such as glutathione and vitamins C and E, by recycling them to their active forms . Additionally, it chelates metal ions and scavenges reactive oxygen species, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Enantiomers: R-LA vs. S-LA

Key Findings :

Alpha-Linolenic Acid (ALA Confounder)

Despite shared acronyms, alpha-linolenic acid (ALA, an omega-3 fatty acid) is structurally and functionally distinct from α-lipoic acid:

- Structure: Alpha-linolenic acid is an 18-carbon polyunsaturated fat (C18:3n-3), whereas α-lipoic acid is a disulfide-derived compound .

- Function: Alpha-linolenic acid supports cardiovascular health and anti-inflammatory eicosanoid synthesis, while α-lipoic acid focuses on mitochondrial energy production and redox balance .

Other Antioxidants: Glutathione, Vitamin C, and Vitamin E

Synergy : ALA enhances intracellular GSH by 30–70% in vitro and in vivo, outperforming standalone antioxidants in neuroprotection .

Dihydrolipoic Acid (DHLA)

DHLA, the reduced form of ALA, exhibits superior antioxidant capacity but is unstable in physiological conditions:

- Activity: Directly scavenges hydroxyl radicals and regenerates ubiquinol (CoQ10) .

- Limitation : Rapidly oxidizes back to ALA, limiting its use in supplements .

Pharmacokinetic and Formulation Challenges

Comparatively:

- Nanoformulations: Liposomal and halloysite nanotube-encapsulated ALA improve bioavailability to >80% and extend half-life to 2–4 hours .

- Racemic Mixtures : Marketed supplements often use racemic ALA, but pure R-LA formulations are 2× more effective at equivalent doses .

Clinical Efficacy and Market Considerations

Market Note: ~15% of commercial ALA supplements show substandard potency due to S-LA contamination or degradation .

Biological Activity

Lipoic acid, specifically alpha-lipoic acid (ALA), is a potent antioxidant with a wide range of biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Alpha-Lipoic Acid

Alpha-lipoic acid is a naturally occurring compound that plays a crucial role in mitochondrial energy metabolism. It acts as a cofactor for several enzyme complexes involved in the oxidative decarboxylation of pyruvate and α-ketoglutarate, which are essential for ATP production. ALA exists in both oxidized (ALA) and reduced (dihydrolipoic acid, DHLA) forms, exhibiting unique properties that contribute to its biological activity.

Antioxidant Properties

Mechanisms of Action:

- ALA possesses the ability to scavenge free radicals and reduce oxidative stress by regenerating other antioxidants such as glutathione and vitamins C and E.

- It chelates metal ions, including iron and copper, which can catalyze the formation of reactive oxygen species (ROS) .

Research Findings:

- Studies have demonstrated that ALA can significantly reduce markers of oxidative stress in various conditions, including diabetes and neurodegenerative diseases .

- In vitro experiments showed that ALA protects neurons from oxidative damage induced by amyloid-beta peptides, a hallmark of Alzheimer's disease .

Therapeutic Applications

Diabetes Management:

- ALA has been extensively studied for its role in improving insulin sensitivity and reducing neuropathic pain in diabetic patients. Clinical trials indicate that ALA supplementation can lead to significant improvements in glycemic control and neuropathic symptoms .

Neuroprotection:

- The neuroprotective effects of ALA are attributed to its antioxidant properties and ability to modulate inflammatory pathways. Research suggests that ALA can mitigate neuronal damage in models of stroke and neurodegenerative diseases .

Cancer Research:

- Preliminary studies indicate that ALA may have anticancer properties by inhibiting tumor growth and enhancing the efficacy of conventional chemotherapy agents. However, further clinical studies are needed to validate these findings .

Case Studies

- Diabetic Neuropathy:

- Alzheimer's Disease:

Pharmacokinetics

ALA exhibits favorable pharmacokinetic properties:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.